
1-(3-Methylphenyl)pyrrolidin-3-amine
概要
説明
“1-(3-Methylphenyl)pyrrolidin-3-amine” is a compound with the CAS Number: 1096836-72-4 . It has a molecular weight of 176.26 . The IUPAC name for this compound is 1-(3-methylphenyl)-3-pyrrolidinamine . It is stored at room temperature and is available in liquid form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” is a versatile scaffold for various chemical reactions . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 176.26 , and its storage at room temperature . It is available in liquid form .作用機序
The mechanism of action of 1-(3-Methylphenyl)pyrrolidin-3-amine involves its binding to the NMDA receptor, which leads to a decrease in glutamate transmission. This results in the dissociation of sensory input from the brain, leading to a state of dissociation or anesthesia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its NMDA receptor antagonism. It has been shown to have analgesic, anxiolytic, and antidepressant effects. It also has the potential to improve cognitive function and memory.
実験室実験の利点と制限
One advantage of using 1-(3-Methylphenyl)pyrrolidin-3-amine in lab experiments is its potent NMDA receptor antagonism, which allows for the study of the role of NMDA receptors in various neurological disorders. However, one limitation is its potential for abuse and addiction, which makes it difficult to use in human studies.
将来の方向性
There are several future directions for the study of 1-(3-Methylphenyl)pyrrolidin-3-amine. One area of research is the development of new NMDA receptor antagonists that have fewer side effects and are less addictive. Another area of research is the use of this compound in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, there is a need for more studies on the long-term effects of this compound use.
科学的研究の応用
1-(3-Methylphenyl)pyrrolidin-3-amine is primarily used in scientific research to study its effects on the central nervous system. It has been shown to have potent NMDA receptor antagonism, which makes it useful for studying the role of NMDA receptors in various neurological disorders such as depression, anxiety, and schizophrenia.
Safety and Hazards
特性
IUPAC Name |
1-(3-methylphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-3-2-4-11(7-9)13-6-5-10(12)8-13/h2-4,7,10H,5-6,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGASEQRQTPTQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3212083.png)
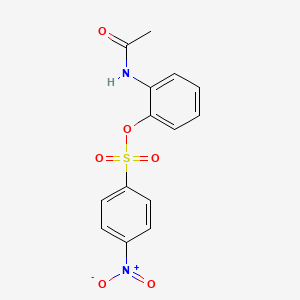

![2-[4-(Dicyanomethylidene)thieno[2,3-f][1]benzothiol-8-ylidene]propanedinitrile](/img/structure/B3212121.png)
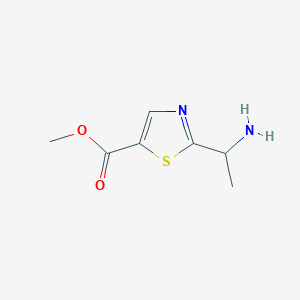
![Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine](/img/structure/B3212130.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212145.png)
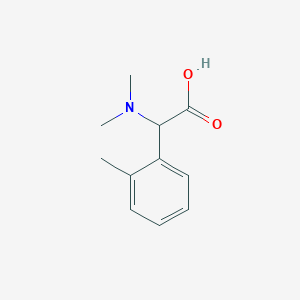
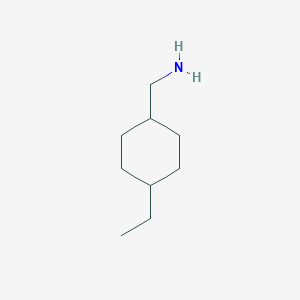
![2-[1-(3-aminophenyl)-N-methylformamido]acetamide](/img/structure/B3212156.png)

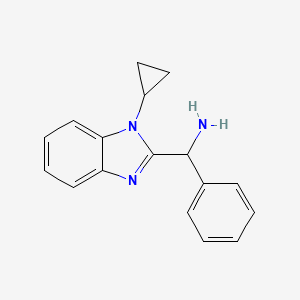
![N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3212168.png)